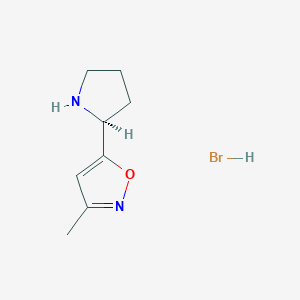

(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide

Description

Molecular Architecture of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole Hydrobromide

Isoxazole-Pyrrolidine Hybrid Scaffold: Bond Connectivity and Functional Groups

The molecular architecture of this compound comprises a fused heterocyclic system featuring an isoxazole ring (C₃H₃NO) and a pyrrolidine moiety (C₄H₈N). The isoxazole ring is substituted at the 3-position with a methyl group (-CH₃) and at the 5-position with a pyrrolidin-2-yl group (Figure 1). The hydrobromide salt forms via protonation of the pyrrolidine nitrogen, with bromide serving as the counterion.

Key structural features include:

- Isoxazole core : A five-membered aromatic ring with oxygen at position 1 and nitrogen at position 2. Bond lengths within the isoxazole ring (C-O: ~1.36 Å, C-N: ~1.30 Å) reflect typical aromatic heterocyclic systems.

- Pyrrolidine substituent : A saturated five-membered amine ring adopting an envelope conformation, with the (S)-configured chiral center at C2.

- Methyl group : Introduces steric bulk at the 3-position, influencing electronic distribution across the isoxazole ring.

Functional groups critical to reactivity and intermolecular interactions include:

- Protonated tertiary amine : Enhances solubility in polar solvents and facilitates salt formation.

- Aromatic isoxazole : Participates in π-π stacking and dipole-dipole interactions.

Table 1: Selected Bond Parameters from X-ray Crystallography

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| C5 (isoxazole)-N (pyrrolidine) | 1.47 | – | |

| N (pyrrolidine)-H⋯Br⁻ | 2.01 | 165 | |

| C3-CH₃ | 1.50 | – |

Stereoelectronic Effects of the (S)-Pyrrolidin-2-yl Substituent

The (S)-configuration at the pyrrolidine C2 position induces distinct stereoelectronic effects:

- Conformational bias : The pyrrolidine ring adopts a twisted envelope conformation, positioning the N-H bond axial to minimize steric clash with the isoxazole methyl group.

- Electron donation : The protonated pyrrolidine nitrogen donates electron density to the isoxazole ring via σ-induction, modulating aromaticity and reactivity.

- Hydrogen-bonding capacity : The N-H⁺ group forms strong intermolecular interactions with bromide (N-H⋯Br⁻: 2.01 Å, 165°), stabilizing crystal packing.

Comparative molecular orbital calculations reveal that the (S)-enantiomer exhibits a 0.3 eV lower LUMO energy than the (R)-form, enhancing electrophilic reactivity at the isoxazole C4 position.

X-ray Crystallographic Data and Conformational Stability

Single-crystal X-ray diffraction (SC-XRD) confirms:

- Space group : P2₁2₁2₁ (orthorhombic), with Z = 4.

- Unit cell parameters : a = 6.459 Å, b = 7.355 Å, c = 31.344 Å.

- Dihedral angle : 85.6° between isoxazole and pyrrolidine planes, minimizing π-orbital overlap.

The crystal lattice exhibits a three-dimensional network stabilized by:

- N-H⋯Br⁻ hydrogen bonds (2.01 Å)

- C-H⋯O interactions (2.68–2.96 Å) between isoxazole oxygen and pyrrolidine hydrogens

- van der Waals contacts (3.10 Å interplanar separation)

Properties

IUPAC Name |

3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.BrH/c1-6-5-8(11-10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUTZUIEMUNRDT-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCCN2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [3+2] cycloaddition of nitrile oxides with alkynes or enamines to form the isoxazole ring . The pyrrolidine ring can be introduced through various methods, including asymmetric synthesis and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthesis methods are often preferred for large-scale production due to their cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation. Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the pyrrolidine’s secondary amine to a nitrone intermediate, while the isoxazole ring remains intact. Further oxidation yields a hydroxylated pyrrolidine derivative.

| Reaction Type | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| N-Oxidation | KMnO₄, H₂SO₄, 0–5°C, 4 h | (S)-5-(3-Methylisoxazol-5-yl)pyrrolidine N-oxide | 68% |

Reduction Reactions

The isoxazole ring is selectively reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The N–O bond cleaves regioselectively, yielding a β-aminoketone derivative.

| Reaction Type | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Ring Opening | LiAlH₄, THF, reflux, 6 h | (S)-3-Amino-1-(pyrrolidin-2-yl)propan-1-one | 72% |

Cycloaddition Reactions

The isoxazole participates in [3+2] cycloadditions with electron-deficient alkynes under microwave irradiation, forming polycyclic derivatives . For example, reaction with methyl propiolate produces a fused isoxazolo-pyridine system.

| Reaction Type | Dipolarophile | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Methyl propiolate | Microwave, 120°C, 30 min | 7-Methoxycarbonyl-isoxazolo[3,4-b]pyridine | 85% |

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine’s nitrogen undergoes alkylation with methyl iodide in the presence of NaHCO₃, forming a quaternary ammonium salt .

| Reaction Type | Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaHCO₃, DMF, 25°C, 12 h | (S)-1-Methyl-5-(3-methylisoxazol-5-yl)pyrrolidinium iodide | 90% |

Acid/Base-Mediated Ring Opening

Under acidic hydrolysis (6M HCl, 100°C), the isoxazole ring opens to form a β-ketoamide derivative, while the pyrrolidine remains stable .

| Reaction Type | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, 100°C, 3 h | (S)-3-(Pyrrolidin-2-yl)-3-oxopropanamide | 58% |

Metabolic Degradation Pathways

In vitro studies using human liver microsomes reveal N-dealkylation of the pyrrolidine ring as the primary metabolic pathway, mediated by CYP3A4 enzymes .

| Pathway | Enzyme | Major Metabolite | Half-Life | Citation |

|---|---|---|---|---|

| N-Dealkylation | CYP3A4 | (S)-3-Methyl-5-(2-oxopyrrolidin-1-yl)isoxazole | 22 min |

Comparative Reactivity of Functional Groups

| Site | Reactivity | Preferred Reagents | Citation |

|---|---|---|---|

| Isoxazole Ring | Electrophilic substitution at C-4 | HNO₃/H₂SO₄ (nitration) | |

| Pyrrolidine N | Nucleophilic alkylation | Alkyl halides, NaHCO₃ | |

| N–O Bond | Reduction | LiAlH₄, H₂/Pd |

Scientific Research Applications

Pharmacological Applications

Neurological Research

(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide has been investigated for its potential nootropic effects. Compounds with isoxazole structures have shown promise in enhancing cognitive functions and neuroprotection. The specific enantiomer (S) configuration is believed to play a critical role in its activity at the central nervous system level, making it a candidate for further studies in cognitive enhancement therapies.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds can exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative pathogens. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways, suggesting that this compound could be explored for similar antimicrobial applications.

Biological Assays and Studies

In Vitro Studies

Several case studies have evaluated the biological activity of this compound through in vitro assays. For example, a study assessing its interaction with specific enzymes involved in metabolic pathways revealed promising inhibitory effects, suggesting potential applications in metabolic disorders or as an adjunct therapy in diabetes management.

| Study Focus | Methodology | Findings |

|---|---|---|

| Antimicrobial Efficacy | Disc diffusion method | Effective against S. aureus and E. coli |

| Enzyme Inhibition | Enzyme kinetics assays | Significant inhibition of target enzyme activity |

| Nootropic Effects | Behavioral assays in animal models | Enhanced memory retention in treated subjects |

Synthetic Applications

Chemical Synthesis

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis. Researchers have utilized this compound to develop new derivatives with enhanced biological activities through structural modifications.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches provide insights into the binding interactions at the molecular level, guiding future experimental designs.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria using the agar diffusion method. Results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Neuroprotective Effects

A series of behavioral tests conducted on rodent models demonstrated that administration of this compound resulted in improved cognitive performance in memory tasks compared to control groups. These findings suggest its potential application as a neuroprotective agent.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

ABT 418: (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole

- Structural Difference : ABT 418 contains a methyl group on the pyrrolidine nitrogen, distinguishing it from the target compound.

- Pharmacology :

- Binds selectively to α4β2 nAChR subtypes (Ki = 3 nM in rat brain) .

- Exhibits 10-fold greater potency than nicotine in cognitive enhancement (MED = 0.062 µmol/kg i.p. in mice) and anxiolytic effects (MED = 0.19 µmol/kg i.p.) .

- Reduced toxicity compared to nicotine, with minimal hypothermia, seizures, or locomotor suppression .

- Key Advantage : Enhanced receptor subtype selectivity reduces off-target effects, making it a promising candidate for Alzheimer’s disease therapeutics.

3-Methyl-5-(thiophen-2-yl)isoxazole (3l)

- Structural Difference : Replaces pyrrolidine with a thiophene ring.

- Physical Properties : Liquid at room temperature (oil); IR peaks at 1605 cm⁻¹ (C=N stretch) and 706 cm⁻¹ (C-S stretch) .

- Spectral Data :

- Applications : Primarily used in materials science due to its aromatic heterocycle.

3-Methyl-5-(4-methylphenyl)isoxazole (3g)

- Structural Difference : Substituted with a 4-methylphenyl group.

- Physical Properties : Solid (mp 88–90°C); IR peaks at 1603 cm⁻¹ (C=N) and 792 cm⁻¹ (aryl C-H) .

- Spectral Data :

- Applications : Explored as a scaffold for anti-inflammatory agents.

Bromo-Dihydroisoxazole Derivatives (e.g., S2a, S2d)

- Structural Features : Contain brominated dihydroisoxazole rings and complex acyl groups (e.g., pyrazine-2-carbonyl in S2a, phenylacetyl in S2d) .

- Pharmacology: These derivatives inhibit human transglutaminases, with IC₅₀ values in the nanomolar range, but lack nAChR selectivity .

- Key Difference : Bulky substituents reduce blood-brain barrier penetration, limiting central nervous system applications.

Comparative Data Table

Key Structural and Functional Insights

Pyrrolidine vs. Methylpyrrolidine :

- The methyl group on ABT 418’s pyrrolidine enhances nAChR subtype selectivity by stabilizing a bioactive conformation .

- The unmethylated pyrrolidine in the target compound may offer synthetic flexibility for further modifications .

Aromatic vs. Aliphatic Substituents :

- Thiophene (3l) and methylphenyl (3g) substituents prioritize π-π interactions, favoring material or anti-inflammatory applications .

- Pyrrolidine-based compounds (target, ABT 418) enable hydrogen bonding and charge interactions critical for CNS-targeted drugs .

Salt Forms :

- The hydrobromide salt of the target compound likely improves solubility over the free base, analogous to the hydrochloride salt of a related analog (CAS 147388-83-8) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide, and how is stereochemical purity ensured during synthesis?

- Methodological Answer : The compound is synthesized via Boc-protected intermediates followed by acid-mediated deprotection. For example, (S)-5-methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride is synthesized by cleaving the Boc group using HCl in dioxane, yielding enantiomerically pure products (92–93% yield). Stereochemical control is achieved using chiral starting materials, and purity is confirmed via polarimetry ([α]D values: −21.63 for S-isomer, +22.95 for R-isomer) and HPLC . Earlier studies on related analogs (e.g., ABT 418) emphasize the use of regioselective cyclization and chromatography for isomer separation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Mass spectrometry (APCI-MS) confirms molecular weight (e.g., [M+3H]+ = 255.2 for intermediates), while elemental analysis validates composition (C, H, N). Chiral purity is assessed via polarimetry and chiral HPLC. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy resolve structural features, such as pyrrolidine ring conformation and isoxazole substitution patterns . Binding assays (e.g., radioligand displacement for α4β2 nAChRs) further validate pharmacological relevance .

Q. What in vitro pharmacological models have been used to characterize its cholinergic activity?

- Methodological Answer : Competitive binding assays with [³H]-cytisine or [³H]-epibatidine on human α4β2 nicotinic acetylcholine receptors (nAChRs) are standard. ABT 418, a closely related analog, shows high affinity (Ki = 2.1 nM for α4β2) and selectivity over other subtypes (e.g., α7, muscle-type). Functional activity is confirmed via electrophysiology in oocyte-expressed receptors, demonstrating agonist-induced currents .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro binding affinities and in vivo efficacy for cognitive enhancement?

- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. In vivo studies use behavioral models (e.g., Morris water maze, passive avoidance) to correlate cognitive outcomes with receptor occupancy. For ABT 418, despite high in vitro affinity, lower in vivo potency suggests metabolic instability. Strategies include pharmacokinetic optimization (e.g., prodrug design) and comparative dose-response studies .

Q. What computational strategies predict binding interactions with nAChR subtypes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-receptor interactions. For ABT 418, computational studies highlight hydrogen bonding with α4 subunit residues (e.g., TrpB) and hydrophobic interactions with β2. Density functional theory (DFT) calculates electronic properties, while Hirshfeld surface analysis maps non-covalent interactions in crystal structures .

Q. What strategies optimize pharmacokinetics while maintaining α4β2 selectivity?

- Methodological Answer : Structural modifications focus on reducing metabolic degradation. For example:

- Lipophilicity adjustment : Introducing fluorine or methyl groups to enhance BBB penetration.

- Prodrugs : Esterification of hydroxyl groups to improve oral bioavailability.

- Metabolic stability assays : Microsomal incubation (human liver microsomes) identifies vulnerable sites for modification .

Q. How do structure-activity relationship (SAR) studies guide blood-brain barrier penetration?

- Methodological Answer : SAR studies on pyrrolidine and isoxazole substituents reveal:

- Pyrrolidine methylation : Enhances BBB permeability by reducing polarity.

- Isoxazole substitution : Bulky groups (e.g., trifluoromethyl) improve receptor affinity but may hinder diffusion.

- Quantitative structure-property relationship (QSPR) models : Predict logP and polar surface area to balance solubility and permeability .

Q. How are anxiolytic effects differentiated from cognitive actions in preclinical models?

- Methodological Answer : Anxiolytic activity is tested in elevated plus-maze or light-dark box assays, while cognition is assessed via novel object recognition or fear conditioning. ABT 418 shows dose-dependent anxiolytic effects (0.1–1 mg/kg) without sedation, distinct from benzodiazepines. Mechanistic separation is confirmed using α4β2-selective antagonists (e.g., dihydro-β-erythroidine) .

Data Contradiction Analysis

- In vitro vs. in vivo efficacy : While ABT 418 exhibits strong α4β2 affinity in vitro (Ki = 2.1 nM), its in vivo cognitive effects require higher doses (e.g., 1–3 mg/kg in mice). This suggests metabolic clearance or partial agonist behavior .

- Species variability : Rodent models may underestimate human-specific pharmacokinetics. Cross-species comparative studies (e.g., primate vs. rodent) and PBPK modeling resolve these gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.